molecular formula C12H7ClFI B14020053 4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl

4-Chloro-2-fluoro-3-iodo-1,1'-biphenyl

Cat. No.: B14020053
M. Wt: 332.54 g/mol
InChI Key: QQIOHOGPOQYTQC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Chloro-2-fluoro-3-iodo-1,1’-biphenyl is through the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar cross-coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-iodo-1,1’-biphenyl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol

    Electrophilic Substitution: Chlorine gas in the presence of a catalyst

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in ether

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted biphenyl derivatives .

Scientific Research Applications

4-Chloro-2-fluoro-3-iodo-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-iodo-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-3-iodo-1,1’-biphenyl is unique due to the presence of three different halogen atoms, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating a wide range of derivatives and complex molecules .

Properties

Molecular Formula

C12H7ClFI

Molecular Weight

332.54 g/mol

IUPAC Name

1-chloro-3-fluoro-2-iodo-4-phenylbenzene

InChI

InChI=1S/C12H7ClFI/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H

InChI Key

QQIOHOGPOQYTQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)I)F

Origin of Product

United States

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